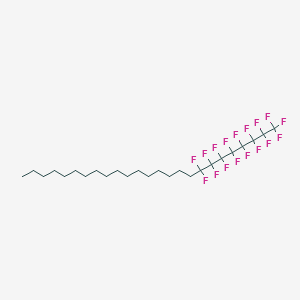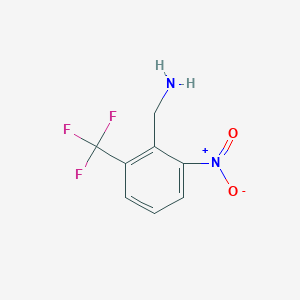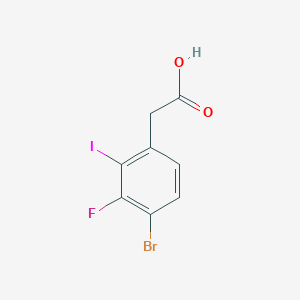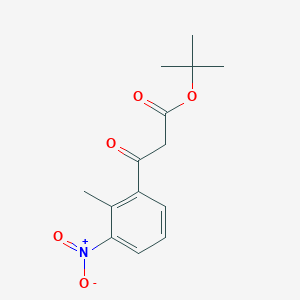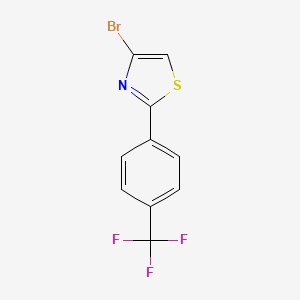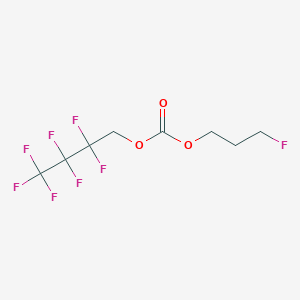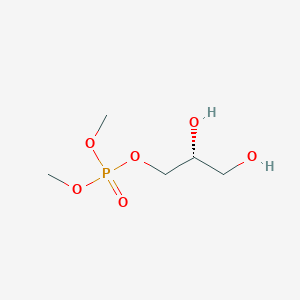
6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is an organic compound characterized by a naphthalene ring substituted with a tetrahydropyran group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol typically involves the reaction of naphthalene derivatives with tetrahydropyran. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with tetrahydropyran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of naphthalen-2-ol or tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
科学的研究の応用
6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
類似化合物との比較
Tetrahydropyran: A simpler analog with a similar tetrahydropyran ring but lacking the naphthalene moiety.
Naphthalen-2-ol: Contains the naphthalene ring and hydroxyl group but lacks the tetrahydropyran substitution.
Uniqueness: 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and tetrahydropyran group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
6-(oxan-4-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16O2/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-4,9-11,16H,5-8H2 |
InChIキー |
YEEHQBCMDWRJLR-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=CC3=C(C=C2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


